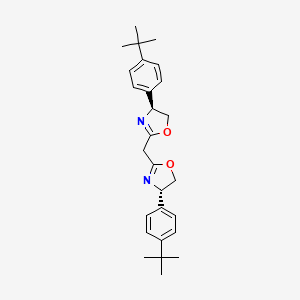
9-(Ethylsulfinyl)-2,7-dimethoxyacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Ethylsulfinyl)-2,7-dimethoxyacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor and antimicrobial agents. The presence of the ethylsulfinyl and methoxy groups in this compound may impart unique chemical and biological properties, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Ethylsulfinyl)-2,7-dimethoxyacridine typically involves multi-step organic reactions. One common method is the sulfoxidation of 9-ethylthio-2,7-dimethoxyacridine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(Ethylsulfinyl)-2,7-dimethoxyacridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 9-(Ethylsulfonyl)-2,7-dimethoxyacridine.
Reduction: Formation of 9-ethylthio-2,7-dimethoxyacridine.
Substitution: Formation of various substituted acridines depending on the nucleophile used.
Scientific Research Applications
9-(Ethylsulfinyl)-2,7-dimethoxyacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-(Ethylsulfinyl)-2,7-dimethoxyacridine is not fully understood but is believed to involve interactions with DNA and proteins. The compound may intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(Ethylthio)-2,7-dimethoxyacridine
- 9-(Methylsulfinyl)-2,7-dimethoxyacridine
- 9-(Ethylsulfonyl)-2,7-dimethoxyacridine
Uniqueness
9-(Ethylsulfinyl)-2,7-dimethoxyacridine is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the sulfoxide and methoxy groups may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
827303-19-5 |
|---|---|
Molecular Formula |
C17H17NO3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
9-ethylsulfinyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C17H17NO3S/c1-4-22(19)17-13-9-11(20-2)5-7-15(13)18-16-8-6-12(21-3)10-14(16)17/h5-10H,4H2,1-3H3 |
InChI Key |
FNWQSNYSPZQNSF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=C2C=C(C=CC2=NC3=C1C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


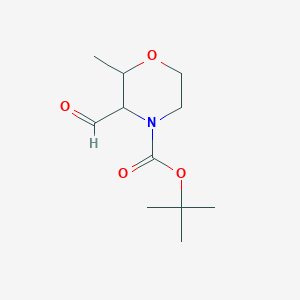
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)

![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)


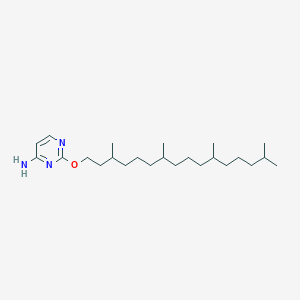
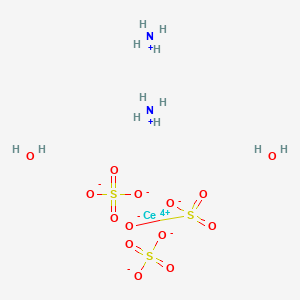
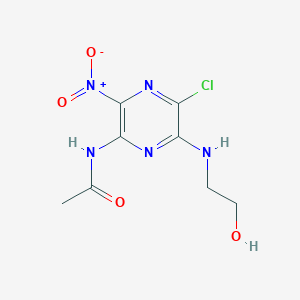
![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)
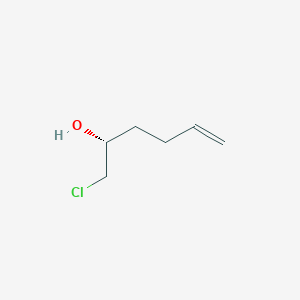
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)

